molecular formula C13H15N3O5 B3168009 1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid CAS No. 926227-42-1

1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid

Cat. No.: B3168009
CAS No.: 926227-42-1
M. Wt: 293.27 g/mol
InChI Key: SAWBVPNJYFXPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid” is a complex organic compound. It is a derivative of isonipecotic acid, which is a heterocyclic compound that acts as a GABA A receptor partial agonist . Isonipecotic acid consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Scientific Research Applications

Novel Functional Group Transformations

The scientific interest in "1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid" and similar compounds largely revolves around exploring novel functional group transformations and their applications in synthetic chemistry. For instance, the reaction of piperidine with nitrobenzene derivatives has been extensively studied to understand the nucleophilic aromatic substitution of the nitro group. These reactions, which do not undergo base catalysis and show second-order kinetics, offer insights into addition-elimination mechanisms with rapid expulsion of the nitro group. This knowledge is fundamental in developing synthetic pathways for complex molecules, including pharmaceuticals and materials science applications (Pietra & Vitali, 1972).

Potential in CNS Drug Synthesis

Compounds containing piperidine and carboxylic acid functionalities are recognized for their potential in central nervous system (CNS) drug synthesis. Research indicates that heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, which are present in piperidine-based compounds, form a significant class of organic compounds with effects ranging from depression to euphoria and convulsion. This highlights the compound's role in the development of novel CNS acting drugs, which could lead to treatments with fewer adverse effects like addiction and tolerance (Saganuwan, 2017).

Contribution to Food Safety Research

In food safety research, the understanding of biogenic amines and amides, especially those related to piperidine structures, is crucial. Studies have shown that compounds like piperidine can be precursors to carcinogenic N-nitroso compounds in vivo. This relationship is significant in evaluating the dietary sources of these amines and amides and their implications for human health, underscoring the importance of monitoring and controlling these compounds in food products to prevent cancer and other diseases (Lin, 1986).

Advances in Amine Synthesis

The compound's relevance extends to advances in amine synthesis through reactions such as the reductive amination of aldehydes or ketones, offering a pathway to synthesize primary, secondary, and tertiary alkyl amines. This process, crucial in producing fine and bulk chemicals found in pharmaceuticals and materials, benefits from studies on compounds like "1-([(4-Nitrophenyl)amino]carbonyl)piperidine-4-carboxylic acid" for improving the efficiency and environmental impact of amine production (Irrgang & Kempe, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is indeed a derivative of isonipecotic acid, it might interact with GABA A receptors, but this is purely speculative without more information .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. It could potentially be of interest in fields like medicinal chemistry or pharmacology, given the potential GABA A receptor activity of its isonipecotic acid component .

Properties

IUPAC Name

1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-12(18)9-5-7-15(8-6-9)13(19)14-10-1-3-11(4-2-10)16(20)21/h1-4,9H,5-8H2,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWBVPNJYFXPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(4-nitrophenyl)carbamoyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.